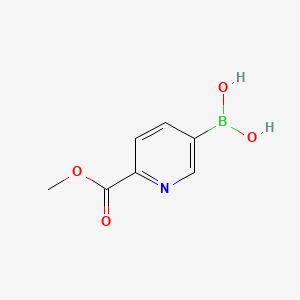

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-methoxycarbonylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-13-7(10)6-3-2-5(4-9-6)8(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRWQJNSMWIFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670585 | |

| Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-86-8 | |

| Record name | [6-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Methoxycarbonyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, a key heterocyclic organoboron compound, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is primarily showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This guide provides an in-depth overview of the properties, synthesis, and applications of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, with a focus on its role in the development of novel therapeutics.

Core Properties and Identification

The fundamental characteristics of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid are summarized in the table below, providing essential information for its handling, storage, and use in synthetic applications.

| Property | Value | Source(s) |

| CAS Number | 1072945-86-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₈BNO₄ | [6] |

| Molecular Weight | 180.96 g/mol | [2][3] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

| IUPAC Name | 6-(methoxycarbonyl)-3-pyridinylboronic acid | [3] |

Synthesis and Mechanistic Considerations

The synthesis of pyridine boronic acids, including (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, often presents challenges due to the electronic nature of the pyridine ring and the potential for instability of the boronic acid moiety. A common and effective synthetic strategy involves a lithium-halogen exchange reaction followed by borylation.

A plausible synthetic route is outlined below:

Caption: Synthetic pathway for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

Experimental Protocol: Synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.[8][9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with methyl 5-bromopicolinate and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in many drug molecules.[10][11][12][13] (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid serves as a key coupling partner in these reactions, enabling the introduction of the methoxycarbonyl-substituted pyridine moiety into a target molecule.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling reaction.[14][15][16]

-

Reaction Setup: To a reaction vessel, add (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the desired biaryl compound.

Applications in Drug Development

The pyridine moiety is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The introduction of a methoxycarbonyl group provides a handle for further functionalization or can act as a key pharmacophoric element. The use of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions has been instrumental in the synthesis of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.[17]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures containing the important pyridinyl scaffold. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists seeking to leverage this powerful synthetic tool.

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available from: [Link]

-

DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Available from: [Link]

- Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.

- Hall, D. G. (Ed.). (2011).

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available from: [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. Available from: [Link]

-

ResearchGate. The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available from: [Link]

- Thomas, S. P., & Aggarwal, V. K. (2009). Asymmetric Suzuki–Miyaura Coupling of Heterocycles via Rhodium-Catalysed Allylic Arylation of Racemates.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

Sources

- 1. cphi-online.com [cphi-online.com]

- 2. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 3. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

- 4. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. nbinno.com [nbinno.com]

Synthesis and characterization of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide to the Synthesis and Characterization of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

Boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of synthetic and medicinal chemists.[1] First synthesized in 1860, their unique physicochemical properties—stability, low toxicity, and versatile reactivity—have established them as critical building blocks and synthetic intermediates.[1] A key feature is the boron atom's ability to form reversible covalent bonds, a property that has been masterfully exploited in the design of enzyme inhibitors.[2] This is exemplified by the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor whose success catalyzed a surge of interest in boron-containing pharmaceuticals.[1][2]

Among the diverse family of organoboron compounds, heteroaromatic boronic acids, particularly those containing a pyridine scaffold, are of paramount importance. They serve as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures.[3]

This guide provides a comprehensive technical overview of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid , a valuable bifunctional reagent. We will delve into a field-proven synthetic protocol, detail the essential characterization techniques required to validate its structure and purity, and discuss its applications and safe handling, offering a holistic perspective for professionals in drug discovery and chemical development.

Strategic Synthesis: From Halopyridine to Boronic Acid

The synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is most reliably achieved via a palladium-catalyzed Miyaura borylation reaction. This method offers excellent functional group tolerance and generally proceeds under milder conditions compared to alternatives like halogen-metal exchange, making it highly suitable for multi-step synthetic campaigns common in drug discovery.

The logical starting material is a di-substituted pyridine bearing a halogen at the 5-position (for borylation) and a methyl ester at the 2-position. Methyl 5-bromo-2-pyridinecarboxylate is an excellent and commercially available precursor for this transformation.

Synthetic Workflow Overview

The overall strategy involves the palladium-catalyzed reaction of the bromopyridine with a diboron reagent, followed by the hydrolysis of the intermediate boronate ester to yield the final boronic acid.

Sources

A Senior Application Scientist's Guide to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid: From Sourcing to Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged heterocycle in a multitude of bioactive compounds. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS No. 1072945-86-8) has emerged as a particularly valuable building block. It strategically combines the versatile reactivity of a boronic acid at the 3-position with an electron-withdrawing methoxycarbonyl group at the 6-position. This arrangement allows for precise, late-stage functionalization via Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning methodology that is a workhorse in the synthesis of complex molecules and drug candidates.[1]

This in-depth guide, written from the perspective of a senior application scientist, provides a comprehensive overview of this key reagent. We will navigate the commercial supplier landscape, delve into the critical aspects of quality control, outline a representative synthetic pathway, and provide a field-proven, step-by-step protocol for its application in a typical Suzuki-Miyaura cross-coupling reaction. Our focus is on empowering researchers to source high-quality material and employ it with confidence and scientific rigor.

Section 1: Commercial Sourcing and Supplier Overview

The accessibility of high-quality starting materials is the foundation of any successful research campaign. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is readily available from a range of specialized chemical suppliers. When selecting a vendor, researchers should prioritize not just cost, but the supplier's transparency regarding quality control, the availability of comprehensive analytical data, and reliable lead times.

Below is a comparative table of prominent commercial suppliers. This information is based on publicly available data and is intended to serve as a starting point for your own evaluation.

| Supplier | Purity Specification (Typical) | Available Quantities | Technical Documentation |

| Sigma-Aldrich (Merck) | ≥98% | 100 mg - 100 g | Certificate of Analysis (CoA), COO, MSDS |

| Apollo Scientific | ≥98% | 250 mg - 100 g | CoA, MSDS |

| BLD Pharmatech | ≥98% | Gram to Kilogram Scale | CoA Inquiry, MSDS[2] |

| Ambeed | High Purity | Milligram to Bulk | Comprehensive analytical data (NMR, HPLC, LC-MS)[3] |

| BOC Sciences | ≥98% | Milligram to Metric Ton[] | CoA, Custom Synthesis Services |

| Santa Cruz Biotechnology | Research Grade | Gram Scale | CoA available for specific lots[5] |

Expert Insight: Beyond the listed purity, it is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase. As we will discuss in the next section, this document is the key to a self-validating experimental system. For larger scale campaigns, inquire about the supplier's batch-to-batch consistency and scalability.

Section 2: Quality Control and Analytical Validation: A Self-Validating System

The "Trustworthiness" of any chemical reagent hinges on its verifiable purity and structural integrity. For boronic acids, which can be prone to dehydration to form boroxines (cyclic anhydrides) or decomposition via protodeboronation, rigorous analytical characterization is non-negotiable. A comprehensive CoA from a reputable supplier should serve as the first pillar of your quality assessment.

Key Analytical Techniques for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the primary tool for confirming the molecular structure. The spectrum should show characteristic signals for the three aromatic protons on the pyridine ring, the methyl ester protons, and a broad singlet for the boronic acid's -OH protons. The chemical shifts and coupling constants must be consistent with the assigned structure.

-

¹³C NMR: Provides confirmation of the carbon skeleton.

-

¹¹B NMR: Can be used to assess the state of the boron atom, helping to distinguish between the boronic acid and potential boroxine species.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound. A high-resolution column should ideally show a single major peak corresponding to the product, with any impurities clearly resolved and quantified. A purity level of ≥98% is standard for this reagent.[][6]

-

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) confirms the molecular weight of the compound, providing definitive evidence of its identity. The observed mass should correspond to the calculated molecular formula, C₇H₈BNO₄ (MW: 180.95 g/mol ).[7]

The Logic of a Self-Validating Workflow

The workflow below illustrates how to establish a self-validating system for the procurement and use of this reagent.

Caption: Procurement and experimental validation workflow.

Section 3: Synthesis Pathway and Mechanistic Considerations

Understanding the synthetic origin of a reagent provides valuable insight into potential impurities. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is typically synthesized from a halogenated pyridine precursor via a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation.

A representative synthetic route is outlined below, adapted from established methodologies for preparing boronic esters.

Caption: General synthetic pathway to the target boronic acid.

Experimental Protocol: Synthesis of the Pinacol Ester Intermediate

The following protocol is based on a procedure described for a similar transformation in patent literature[8].

Step 1: Reaction Setup

-

To a dry, nitrogen-purged reaction vessel, add methyl 5-bromopicolinate (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (2.5 equiv.).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).

-

Add anhydrous dioxane as the solvent.

Step 2: Reaction Execution

-

Stir the mixture under a nitrogen atmosphere and heat to 85-90 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 10-16 hours).

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol ester can often be carried forward to the hydrolysis step without further purification, or it can be purified by column chromatography on silica gel.

Step 4: Hydrolysis to Boronic Acid

-

Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water).

-

Add an acid (e.g., 1N HCl) and stir vigorously at room temperature until the deprotection is complete (monitored by LC-MS).

-

Extract the product into an organic solvent, dry, and concentrate to yield the final (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

Section 4: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a C-C bond between the pyridine ring and an aryl or heteroaryl halide/triflate.

Field-Proven Experimental Protocol

The following is a representative protocol for the coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with a heteroaryl bromide. This example is based on a procedure for the synthesis of methyl 5-(6-(trifluoromethyl)-1H-indazol-4-yl)picolinate.[3]

Step 1: Reagent Preparation

-

In a reaction vial, combine 4-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equiv.), (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

Step 2: Catalyst and Solvent Addition

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.) or a more advanced catalyst system like Pd₂(dba)₃ with a phosphine ligand.

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or DMF/H₂O).

Step 3: Reaction Execution

-

Seal the vial and purge with nitrogen or argon.

-

Heat the reaction mixture with stirring to a temperature between 80-110 °C. The optimal temperature will depend on the reactivity of the aryl halide.

-

Monitor the reaction by LC-MS for the disappearance of starting materials and the formation of the desired product.

Step 4: Work-up and Purification

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.

Sources

- 1. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1072945-86-8 | (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. 1072945-86-8 Cas No. | 6-(Methoxycarbonyl)pyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]

- 7. usbio.net [usbio.net]

- 8. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester - Google Patents [patents.google.com]

The Boronic Acid Renaissance: A Technical Guide to the Discovery of Novel Therapeutics

Foreword: Beyond a Chemical Curiosity

For many years, boron-containing compounds were relegated to the periphery of medicinal chemistry, often perceived with a degree of skepticism regarding their potential toxicity.[1][2] This apprehension has been thoroughly demystified, paving the way for a renaissance in the exploration of boronic acids as versatile and potent pharmacophores.[1][2] The landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a turning point, showcasing the profound therapeutic potential locked within the unique chemistry of the boronic acid moiety.[2][3][4] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the core principles and modern strategies underpinning the discovery of novel boronic acid drugs. We will delve into the fundamental chemistry that makes these molecules exceptional enzyme inhibitors, explore the synthetic and screening methodologies that drive their discovery, and examine the clinical successes and future directions of this burgeoning class of therapeutics.

The Boronic Acid Moiety: A Privileged Scaffold for Enzyme Inhibition

The efficacy of boronic acids as therapeutic agents is intrinsically linked to the unique electronic and geometric properties of the boron atom. Understanding these fundamentals is critical to appreciating their mechanism of action and designing effective drug candidates.

The Lewis Acidity and Reversible Covalency of Boron

At the heart of a boronic acid is a boron atom with a vacant p-orbital, rendering it a Lewis acid. This inherent electrophilicity allows it to readily interact with nucleophiles.[5] A key feature is its ability to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues found in the active sites of many enzymes.[1][6] This interaction involves a change in the boron's hybridization from a trigonal planar sp² state to a tetrahedral sp³ state, forming a stable adduct that mimics the transition state of substrate hydrolysis.[7][8] This transition state analogy is a cornerstone of their potent inhibitory activity against various enzyme classes, particularly proteases.[8][9]

Mechanism of Serine Protease Inhibition

The inhibition of serine proteases by boronic acids is a well-characterized and exemplary case of their mechanism of action. The catalytic triad of a serine protease (typically serine, histidine, and aspartate) is the primary target.

Diagram: Mechanism of Serine Protease Inhibition by a Boronic Acid Drug

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Substituted Pyridinylboronic Acids for Drug Discovery

Abstract: Substituted pyridinylboronic acids are a cornerstone of modern medicinal chemistry, serving as versatile building blocks for carbon-carbon bond formation and as unique bioisosteres in rational drug design. Their efficacy in these roles is profoundly dictated by a trio of core physicochemical properties: acidity (pKa), lipophilicity (logD), and chemical stability. This guide provides an in-depth exploration of these properties for researchers, scientists, and drug development professionals. We dissect the causal relationships between molecular structure and physicochemical behavior, outline validated experimental protocols for their characterization, and discuss the downstream implications for drug discovery and synthetic applications.

Part 1: The Core Physicochemical Triad

A molecule's journey from a laboratory curiosity to a clinical candidate is fundamentally governed by its physicochemical properties. For substituted pyridinylboronic acids, a nuanced understanding of their acidity, lipophilicity, and stability is not merely academic; it is the predictive foundation upon which successful drug design is built. These three pillars are intricately linked, with changes in one often modulating the others, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its synthetic tractability.

Acidity (pKa): The Gatekeeper of Biological Behavior

The boronic acid moiety, B(OH)₂, is a Lewis acid, capable of accepting a lone pair of electrons from a Lewis base (like a hydroxide ion) to form a tetrahedral boronate species.[1][2] This equilibrium is the dominant factor in its acidic behavior in aqueous solutions.[1] The pKa of an arylboronic acid, which typically falls in the range of 4-10, reflects the propensity for this transformation.[1]

For pyridinylboronic acids, this equilibrium is further complicated by the presence of the basic pyridine nitrogen. The overall ionization state of the molecule is therefore a function of two key equilibria: the Lewis acidity of the boron center and the Brønsted-Lowry basicity of the pyridine nitrogen.

-

Influence of Nitrogen Position: The position of the nitrogen atom (2-, 3-, or 4-) relative to the boronic acid significantly impacts the electronic properties of the ring and, consequently, the Lewis acidity of the boron atom. The electron-withdrawing nature of the pyridine ring generally makes pyridinylboronic acids more acidic than their phenylboronic acid counterparts.

-

Substituent Effects: Electron-withdrawing groups on the pyridine ring increase the Lewis acidity of the boron, lowering the pKa, while electron-donating groups have the opposite effect.[1]

-

Implications for Drug Discovery: The pKa is a critical determinant of a drug's behavior in the body.[3] It governs the ionization state at different physiological pH levels, such as in the stomach (pH ~1-3) or blood plasma (pH ~7.4).[4] The ionized form is typically more water-soluble, while the neutral, un-ionized form is more lipid-soluble and thus better able to cross cell membranes.[5][6] A boronic acid with a pKa of ~9 will be predominantly in its neutral, trigonal form at physiological pH, a property that is exploited when using it as a bioisostere for an ionized carboxylic acid.[1][7]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

Safety and handling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the Safe Handling and Application of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

This guide provides comprehensive technical information and expert-driven protocols for the safe handling, storage, and effective utilization of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (CAS No. 1072945-86-8) for researchers, chemists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety, maintaining reagent integrity, and achieving reproducible experimental outcomes.

Compound Profile and Hazard Assessment

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key building block in modern synthetic chemistry, valued for its role in forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1] Its structure, featuring an electron-deficient pyridine ring and a methoxycarbonyl group, imparts specific reactivity and stability characteristics that must be understood for its proper use.

Physicochemical and Safety Data

A summary of essential properties and hazard information is presented below.

| Property | Value | Source(s) |

| CAS Number | 1072945-86-8 | [2][3][4] |

| Molecular Formula | C₇H₈BNO₄ | [2][3][5] |

| Molecular Weight | 180.95 g/mol | [3][5] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥98% | [7] |

| Signal Word | Warning | [6] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6][8] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][8] |

| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8] |

Core Principles of Handling and Storage

The stability and reactivity of boronic acids are intrinsically linked to their handling and storage. The primary degradation pathways for this reagent are protodeboronation and formation of the corresponding trimeric anhydride, boroxine.

Hygroscopicity and Boroxine Formation

Boronic acids can reversibly lose water to form a cyclic trimeric anhydride known as a boroxine. This process is driven by dehydrating conditions, such as heating or storage in a dry environment.[9][10][11] While this is a reversible process, the presence of boroxine can affect the stoichiometry of reactions if not accounted for, as it alters the effective molecular weight of the reagent.

Expert Insight: The gradual conversion to boroxine upon storage is a common observation for many boronic acids.[10] While it can be tempting to dry the compound extensively before use, this may actually promote boroxine formation. The recommended storage conditions are designed to strike a balance, minimizing moisture uptake without aggressively driving dehydration.

Storage Protocol

To maintain the integrity of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, the following storage protocol is mandatory:

-

Atmosphere: Store under a dry, inert atmosphere (e.g., Argon or Nitrogen).[6][13]

-

Container: Use a tightly sealed container. Containers that have been opened must be carefully resealed to prevent moisture ingress.

The workflow for receiving and storing the reagent is outlined below.

Caption: Workflow for proper receipt and storage of the boronic acid.

Laboratory Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of the compound, all handling must be performed within a certified chemical fume hood by trained personnel.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and dispose of them immediately if contaminated.

-

Body Protection: A flame-resistant lab coat must be worn at all times.

Weighing and Solution Preparation Protocol

This compound's sensitivity to atmospheric moisture necessitates careful handling during weighing and dissolution.

Causality Behind the Choice: Weighing the reagent in an inert atmosphere glovebox is the gold standard as it minimizes exposure to both moisture and oxygen, preventing boroxine formation and potential oxidative degradation.[14] If a glovebox is unavailable, a "glove bag" or providing a blanket of inert gas over the balance can serve as effective, lower-cost alternatives.

Step-by-Step Protocol:

-

Preparation: Dry all necessary glassware (vials, flasks, spatulas) in an oven (e.g., 125°C overnight) and allow them to cool to room temperature in a desiccator under vacuum or in an inert atmosphere.[15]

-

Inert Environment: Transfer the sealed reagent container, dried glassware, and weighing tools into an inert atmosphere glovebox or glove bag.

-

Tare: Place the dried receiving flask or vial on a tared analytical balance inside the inert environment.

-

Dispensing: Carefully dispense the desired amount of the solid boronic acid into the tared container. Avoid creating dust. Work swiftly but safely to minimize the time the main reagent bottle is open.

-

Sealing: Tightly seal the main reagent bottle and the container with the weighed reagent.

-

Dissolution: If preparing a stock solution, add the desired anhydrous solvent (previously degassed) to the container with the weighed reagent via a syringe. Agitate gently to dissolve.

-

Removal: Remove the sealed solution from the inert environment for use in the reaction.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction. The electron-deficient nature of the pyridine ring presents specific challenges, namely a propensity for protodeboronation and potentially slower rates of transmetalation.[16][17]

The Critical Role of the Base

The base is not merely a stoichiometric reactant; it is a crucial activator. In the catalytic cycle, the boronic acid must be converted to a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) to facilitate the key transmetalation step with the palladium complex.[18] The choice and amount of base can therefore dictate the reaction's success. Weaker bases may be insufficient to form the active boronate, while overly strong bases can promote side reactions.

Caption: Activation of boronic acid by a base to form the reactive boronate species.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

-

Aryl Halide (e.g., Aryl Bromide)

-

Palladium Catalyst (e.g., Pd₂(dba)₃)

-

Phosphine Ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Premix: In a separate vial, prepare the catalyst system by mixing the palladium source and the ligand in a small amount of the reaction solvent.

-

Addition: Add the anhydrous, degassed solvent to the Schlenk flask, followed by the catalyst solution.

-

Degassing: Subject the reaction mixture to several cycles of vacuum/inert gas backfill to ensure all oxygen is removed.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals.[19]

-

Work-up & Quenching: Upon completion, cool the reaction to room temperature. Quench by adding water or a saturated aqueous solution of ammonium chloride.[20] Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Analytical Monitoring and Quality Control

A self-validating protocol requires robust analytical methods to monitor reaction progress and assess final product purity. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the preferred techniques.[19]

Reaction Monitoring Protocol (UPLC-MS)

-

Sampling: At a designated time point, carefully withdraw a small aliquot (~10-20 µL) from the reaction mixture using a syringe.

-

Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of a solvent like acetonitrile or methanol in a labeled HPLC vial.[19] This halts the reaction and prepares the sample for analysis.

-

Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Analysis: Analyze the sample by UPLC-MS. Monitor the disappearance of starting materials and the appearance of the desired product peak. The mass spectrometer provides confirmation of the product's identity via its mass-to-charge ratio.

Spill Management and Waste Disposal

Spill Response

-

Small Spills (Solid): In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for hazardous waste. Clean the area with a damp cloth (collecting the cloth as hazardous waste).

-

Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, including contaminated PPE, empty containers, and reaction residues, must be treated as hazardous chemical waste.

-

Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your EHS office.

-

Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealable containers.

-

Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.

-

Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.

The ultimate degradation product in the environment is boric acid, which exhibits ecotoxicity, particularly affecting the reproduction of soil organisms and showing higher toxicity to dicotyledonous plants.[1] This underscores the importance of proper disposal to prevent environmental release.

References

- Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.

-

Gale, D. J., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

PubMed. (2010). Diol appended quenchers for fluorescein boronic acid. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

-

University of Birmingham. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. [Link]

-

Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. [Link]

-

PubMed. (2017). Ecotoxicity of boric acid in standard laboratory tests with plants and soil organisms. [Link]

-

Reddit. (n.d.). How to weigh air sensitive substances?. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 1072945-86-8 | (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. Retrieved from [Link]

-

University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. [Link]

-

ResearchGate. (n.d.). Hydrostability of Boroxines. Retrieved from [Link]

-

Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

-

MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

Sources

- 1. Ecotoxicity of boric acid in standard laboratory tests with plants and soil organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 6-(Methoxycarbonyl)pyridin-3-ylboronic acid, methyl 5-boronopyridine-2-carboxylate | 1072945-86-8 [chemicalbook.com]

- 6. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [sigmaaldrich.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-甲氧基吡啶基-3-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 1072945-86-8|(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 14. reddit.com [reddit.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. How To Run A Reaction [chem.rochester.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Introduction

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a boronic acid moiety, and a methyl ester, making it a versatile building block for the synthesis of complex molecules. Boronic acids are well-established as crucial reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The pyridine core is a common scaffold in many biologically active compounds. This guide provides a comprehensive overview of the expected spectroscopic data for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, offering a predictive framework for its characterization and detailed protocols for data acquisition. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid are the pyridine ring, the boronic acid group (-B(OH)₂), and the methoxycarbonyl group (-COOCH₃).

Figure 1: 2D structure of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid.

Spectroscopic Characterization

This section details the anticipated spectroscopic data for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, providing a baseline for experimental verification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of the pyridine ring, the methyl protons of the ester group, and the hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-2 (Pyridine) |

| ~8.2 - 8.4 | Doublet | 1H | H-4 (Pyridine) |

| ~7.9 - 8.1 | Doublet | 1H | H-5 (Pyridine) |

| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH)₂ |

| ~3.9 - 4.0 | Singlet | 3H | -COOCH₃ |

Interpretation:

-

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The proton at the 2-position (H-2) is anticipated to be the most deshielded and appear as a singlet or a narrow doublet. The protons at the 4 and 5-positions (H-4 and H-5) will likely appear as doublets due to coupling with each other.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and their chemical shift can vary depending on the solvent, concentration, and temperature. They are often observed as a broad singlet in the range of δ 8.0-8.5 ppm in DMSO-d₆.

-

Methyl Ester Protons: The three protons of the methyl group in the methoxycarbonyl substituent are expected to appear as a sharp singlet at approximately δ 3.9-4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | -C OOCH₃ |

| ~150 - 152 | C-2 (Pyridine) |

| ~148 - 150 | C-6 (Pyridine) |

| ~138 - 140 | C-4 (Pyridine) |

| ~125 - 127 | C-5 (Pyridine) |

| ~130 - 135 | C-3 (Pyridine, C-B) |

| ~52 - 54 | -COOC H₃ |

Interpretation:

-

Carbonyl Carbon: The carbon atom of the carbonyl group in the methyl ester is expected to have the most downfield chemical shift, typically in the range of δ 165-167 ppm.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the boronic acid group (C-3) is difficult to predict precisely but is expected in the δ 130-135 ppm range. The other pyridine carbons will have distinct chemical shifts based on their electronic environment.

-

Methyl Carbon: The carbon of the methyl group in the ester will appear in the upfield region, typically around δ 52-54 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted FT-IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 - 3200 | Broad, Strong | O-H stretch (boronic acid, intermolecular H-bonding) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (methyl) |

| ~1730 - 1715 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretch (pyridine ring) |

| ~1380 - 1340 | Strong | B-O stretch |

| ~1300 - 1200 | Strong | C-O stretch (ester) |

| ~1100 - 1000 | Strong | C-O stretch (ester) |

| ~850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

-

A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the boronic acid, broadened due to hydrogen bonding.

-

A strong, sharp peak around 1730-1715 cm⁻¹ is indicative of the C=O stretching of the ester group.

-

The presence of the pyridine ring will be confirmed by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending in the 850-750 cm⁻¹ region.

-

A strong band in the 1380-1340 cm⁻¹ range is characteristic of the B-O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For a compound like (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (Molecular Formula: C₇H₈BNO₄), the molecular weight is approximately 181.0 g/mol .[2] Electron Ionization (EI) is a common technique for volatile organic compounds, which often leads to fragmentation.

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Assignment |

| 181 | [M]⁺ (Molecular Ion) |

| 163 | [M - H₂O]⁺ |

| 150 | [M - OCH₃]⁺ |

| 122 | [M - COOCH₃]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at an m/z of 181.

-

Common fragmentation pathways for boronic acids include the loss of water (H₂O) to give a peak at m/z 163.

-

Fragmentation of the ester group can lead to the loss of a methoxy radical (•OCH₃) resulting in a peak at m/z 150, or the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a peak at m/z 122.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

General Sample Preparation

For all spectroscopic analyses, it is crucial to use a pure, dry sample of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. The compound is a solid at room temperature.

¹H and ¹³C NMR Spectroscopy Protocol

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the isotope.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (EI) Protocol

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: Volatilize the sample by heating the probe. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation Workflow

The comprehensive characterization of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques.

Figure 2: Workflow for the structural elucidation of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid using combined spectroscopic data.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, along with robust experimental protocols for data acquisition. By combining the insights from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently confirm the identity and purity of this versatile chemical compound. The provided information serves as a foundational reference for scientists working with this and structurally related molecules, facilitating efficient and accurate characterization in their research and development endeavors.

References

-

The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

-

PubChem. Compound Summary for CID 139060006. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Introduction: The Strategic Importance of Pyridinyl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex molecular architectures. Within this context, the use of heteroaromatic building blocks is of paramount importance, and pyridine derivatives are frequently incorporated into biologically active molecules and functional materials.[2]

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key reagent for introducing a functionalized pyridine moiety. The methoxycarbonyl group not only serves as a handle for further synthetic transformations but also modulates the electronic properties of the pyridine ring, influencing its reactivity. This application note provides a comprehensive guide to the use of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling reactions, offering a detailed protocol, mechanistic insights, and troubleshooting strategies tailored for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species, in this case, (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, is activated by a base to form a boronate complex. This complex then transfers the pyridinyl group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Pyridine Boronic Acids

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Reaction

The pyridine ring is a cornerstone structural motif in medicinal chemistry and drug discovery, integral to numerous biologically active molecules.[1] Consequently, the development of robust and efficient synthetic methodologies for the construction of carbon-carbon bonds involving pyridine is of paramount importance. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, offering mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[1][2] This has established the Suzuki-Miyaura coupling as a strategically vital transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This guide provides an in-depth analysis of the critical parameters governing the successful Suzuki-Miyaura coupling of pyridine boronic acids, addresses the unique challenges associated with these substrates, and offers a detailed, field-proven protocol for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 4. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

The Strategic Utility of (6-(Methoxycarbonyl)pyridin-3-yl)boronic Acid in Synthetic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties and strategic placement of functional groups make it an attractive component for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth guide to the applications of this reagent, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions, and offers detailed protocols for its synthesis and use.

Introduction: A Bifunctional Building Block

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid, also known as methyl 5-boronopicolinate, possesses two key functional moieties: a boronic acid at the 3-position and a methoxycarbonyl group at the 6-position of the pyridine ring. This arrangement imparts a unique reactivity profile. The electron-withdrawing nature of the methoxycarbonyl group modulates the electron density of the pyridine ring, influencing its reactivity in cross-coupling reactions. The pyridine nitrogen itself can act as a Lewis base, which can be a crucial factor in catalyst coordination during catalytic cycles.[1]

Key Properties:

| Property | Value |

| CAS Number | 1072945-86-8 |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.96 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Inert atmosphere, 2-8°C |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2] This palladium-catalyzed reaction enables the coupling of the pyridinyl moiety with a variety of aryl or heteroaryl halides and triflates, providing access to a diverse range of biaryl and hetero-biaryl structures. These motifs are prevalent in many biologically active compounds.[3]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Protocols

Synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

This protocol describes a common method for the synthesis of the title compound from a readily available starting material, methyl 5-bromopicolinate, via a Miyaura borylation reaction.[1]

Reaction Scheme:

Materials:

-

Methyl 5-bromopicolinate

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Sodium periodate (NaIO₄)

-

Ammonium acetate (NH₄OAc)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine

Step-by-Step Protocol:

-

Borylation:

-

To a dry Schlenk flask under an argon atmosphere, add methyl 5-bromopicolinate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).

-

Add anhydrous 1,4-dioxane.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.

-

-

Hydrolysis:

-

Dissolve the crude pinacol boronate ester in a 1:1 mixture of acetone and water.

-

Add sodium periodate (2.0 equiv) and ammonium acetate (2.5 equiv).

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid can be purified by crystallization or column chromatography.

-

Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid with a generic aryl bromide.

Reaction Scheme:

Materials:

-

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Step-by-Step Protocol:

-

To a round-bottom flask, add the aryl bromide (1.0 equiv), (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture with argon for 15-20 minutes.

-

Heat the reaction to 85-95 °C under an argon atmosphere and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-arylpicolinate.

Example Application Data:

| Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 78 |

| 2-Bromonaphthalene | SPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 92 |

Mechanistic Considerations and Causality

The choice of reaction parameters is dictated by the electronic nature of the coupling partners and the catalyst.

-

Catalyst and Ligand: For electron-rich aryl halides, a more electron-rich and bulky phosphine ligand like SPhos can be beneficial. For electron-deficient systems, ligands like triphenylphosphine are often sufficient. Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for a wide range of substrates.[4]

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid to a more nucleophilic boronate species.[5] Inorganic bases like K₂CO₃, Na₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often employed. Water can aid in dissolving the inorganic base and facilitate the formation of the active catalytic species.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

The 5-arylpyridine scaffold synthesized using (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key structural motif in numerous pharmaceutical agents. The ester functionality provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the rapid generation of diverse compound libraries for biological screening. Boron-containing compounds, including boronic acids themselves, have shown a range of biological activities and are present in several FDA-approved drugs.[3]

Conclusion

(6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a powerful and versatile synthetic building block. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a wide array of substituted pyridines, which are of significant interest in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a practical guide for researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Retrieved from [Link]

-

Gray, M., et al. (2025, August 6). Practical methylation of aryl halides by Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. Retrieved from [Link]

- Thomas, S. P., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- Storgaard, M., & Ellman, J. A. (2009). Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in Situ Generated N-Boc Arylimines. Organic Syntheses.

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

- Li, W., et al. (2002). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Organic Syntheses.

- Singh, S., et al. (2018). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Wang, Z., et al. (2020).

- Al-Zoubi, R. M. (2011).

- Fernandes, C., et al. (2020).

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

- Bakherad, M., et al. (2021).

- Kaur, R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.

- Google Patents. (2013). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

Quick Company. (2023). Novel Polyphenolic Boron Adducts, Their Synthesis And Uses Thereof. Retrieved from [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Introduction: The Strategic Importance of Pyridinyl Boronic Acids in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, prized for its ability to modulate aqueous solubility, engage in hydrogen bonding, and influence the pharmacokinetic profiles of bioactive molecules.[1][2] Among the vast arsenal of synthetic building blocks, heterocyclic boronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[3][4][5]